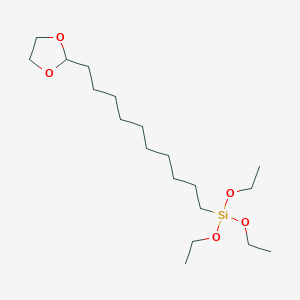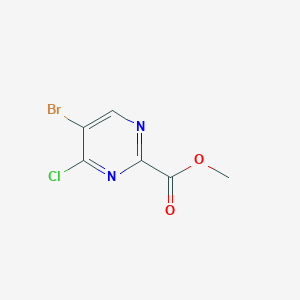
4,4,5,5-Tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane, also known as TMPD, is an organoboron compound that has a wide range of applications in organic synthesis and scientific research. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 284.31 g/mol. Its chemical structure consists of a boron atom with four methyl groups, two phenyl groups, and an oxygen atom. TMPD has been used as a catalyst in various reactions and as a reagent for synthesizing various organic compounds. It has also been used in the synthesis of pharmaceuticals, polymers and other materials. In addition, it has been used in the stabilization of polymers and as a reagent in the synthesis of polymers.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane has been used in a variety of scientific research applications. It has been used as a catalyst in various organic reactions, such as the synthesis of polymers and pharmaceuticals. It has also been used in the stabilization of polymers and as a reagent in the synthesis of polymers. In addition, it has been used as a reagent in the synthesis of organic compounds, such as alcohols, amines, and carboxylic acids. It has also been used in the synthesis of heterocyclic compounds, such as imidazoles and thiazoles.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane is not fully understood. However, it is believed to act as a Lewis acid, which is a type of electron-pair acceptor. This means that it can accept a pair of electrons from an electron-pair donor, such as an alcohol or amine, and form a bond. This bond can then be used to catalyze various reactions, such as the formation of polymers and pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4,5,5-Tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane are not well understood. However, it is believed to have a low toxicity and is not considered to be a health hazard. It is also believed to be biodegradable and does not accumulate in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,4,5,5-Tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane has several advantages for use in laboratory experiments. It is inexpensive and can be easily synthesized. It is also soluble in organic solvents, which makes it easy to use in a variety of reactions. However, it can be difficult to separate from its isomer, which can limit its use in certain reactions.
Direcciones Futuras
The future of 4,4,5,5-Tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane is promising. Its use in the synthesis of pharmaceuticals and polymers is likely to continue to increase. In addition, it could be used in the synthesis of novel materials, such as nanomaterials. It could also be used in the development of new catalysts for organic reactions. Finally, it could be used in the development of new methods for the synthesis of heterocyclic compounds.
Métodos De Síntesis
4,4,5,5-Tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane can be synthesized by a variety of methods. The most common method involves the reaction of boron trichloride with two equivalents of 2,6-di-tert-butyl-4-methylphenol in the presence of a base such as potassium tert-butoxide. The reaction produces a mixture of 4,4,5,5-Tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane and its isomer, 4,4,5,5-tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane. This mixture can then be separated by column chromatography or recrystallization.
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO2/c1-14-13-16(20-21-18(2,3)19(4,5)22-20)11-12-17(14)15-9-7-6-8-10-15/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVKJEZGUDWLRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

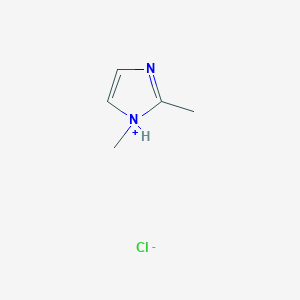
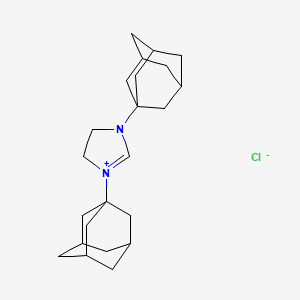
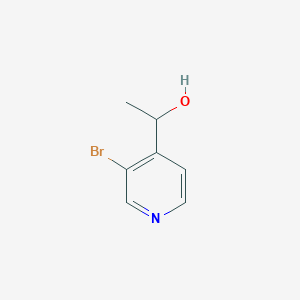

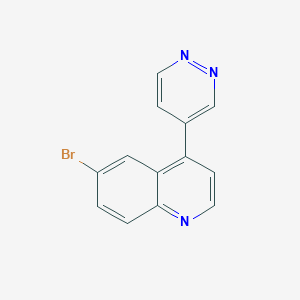
![4-Cyclopentyl-5-(tert-butyl-dimethylsilyloxy)-tetrahydro-7,7-dimethyl-2-(1-isopropyl)-alpha-[4-(trifluoromethyl)phenyl]-3-quinolinemethanol](/img/structure/B6335226.png)
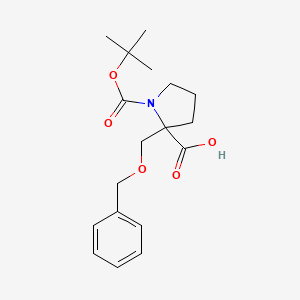

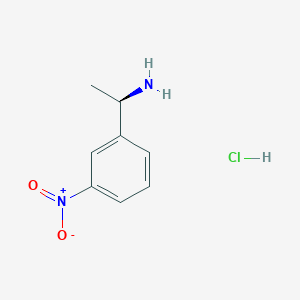
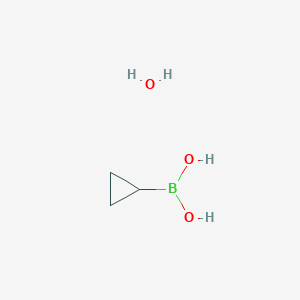
![1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6335251.png)
